The Golden Touch: A Technical Guide to the History, Synthesis, and Properties of Triphenylphosphinechlorogold
The Golden Touch: A Technical Guide to the History, Synthesis, and Properties of Triphenylphosphinechlorogold
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, discovery, and core characteristics of triphenylphosphinechlorogold, a foundational compound in gold chemistry. From its early synthesis to its modern applications as a catalyst and precursor to therapeutic agents, this document provides a comprehensive overview for professionals in research and drug development.
A Historical Perspective: The Dawn of Gold-Phosphine Chemistry
The journey into the synthesis and characterization of gold-phosphine complexes gained significant momentum in the mid-20th century. While earlier reports on gold compounds existed, the systematic investigation of complexes with phosphine (B1218219) ligands, which stabilize the gold(I) center, was crucial for the development of modern gold chemistry. An early and notable contribution to this field was the work of Kowala and Swan, published in the Australian Journal of Chemistry in 1966, which described the synthesis of various triphenylphosphine (B44618) gold complexes. This pioneering work laid the groundwork for the synthesis of a wide array of gold(I) compounds, including the subject of this guide, chloro(triphenylphosphine)gold(I).
Initially, the interest in triphenylphosphinechlorogold and related compounds was primarily academic, focusing on their coordination chemistry and structural properties. However, the discovery of the anti-arthritic properties of the related gold(I) thiolates, and later the development of Auranofin, brought significant attention to the potential therapeutic applications of gold complexes. Triphenylphosphinechlorogold serves as a key precursor in the synthesis of many of these medically relevant compounds. More recently, its utility has expanded into the realm of catalysis, where it is a precursor to highly effective cationic gold(I) catalysts for a variety of organic transformations.[1]
Physicochemical and Structural Data
A comprehensive understanding of the physical and chemical properties of triphenylphosphinechlorogold is essential for its application in research and synthesis. The following tables summarize key quantitative data for this compound.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₅AuClP | [2][3][4] |
| Molecular Weight | 494.71 g/mol | [3][4][5] |
| Appearance | Colorless/White solid | [2] |
| Melting Point | 236–237 °C | [2] |
Crystallographic Data
Triphenylphosphinechlorogold crystallizes in the orthorhombic space group P2₁2₁2₁.[2][6] The gold(I) center adopts a nearly linear coordination geometry, which is characteristic of two-coordinate Au(I) complexes.[2][6][7]
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2][6] |
| Space Group | P2₁2₁2₁ | [2][6] |
| a | 12.300(4) Å | [2] |
| b | 13.084(4) Å | [2] |
| c | 10.170(3) Å | [2] |
| Z | 4 | [2] |
| Au-P Bond Length | ~2.23 Å | [6][7] |
| Au-Cl Bond Length | ~2.29 Å | [6][7] |
Solubility
Qualitative solubility information is crucial for reaction setup and purification. Triphenylphosphinechlorogold is generally soluble in many common organic solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., 25 mg/mL) | [8] |
| Dichloromethane | Soluble | |
| Chloroform | Soluble | |
| Benzene | Soluble | [9] |
| Toluene | Soluble | [9] |
| Acetone | Soluble | [9] |
| Ethanol (B145695) | Sparingly Soluble | [9] |
| Water | Insoluble |
Spectroscopic Data
Spectroscopic methods are vital for the characterization of triphenylphosphinechlorogold.
| Technique | Key Features | Reference |
| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (δ ~7.4-7.6 ppm) corresponding to the phenyl protons of the triphenylphosphine ligand. | [10][11] |
| ¹³C NMR (CDCl₃) | Resonances in the aromatic region for the phenyl carbons. | [12] |
| ³¹P NMR (CDCl₃) | A single sharp resonance around δ 33 ppm. | [13] |
| Infrared (IR) | Characteristic vibrational bands for the P-Ph and Au-Cl bonds. | [12][14] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and a common subsequent reaction of triphenylphosphinechlorogold.
Synthesis of Chloro(triphenylphosphine)gold(I)
This protocol is based on the widely used reduction of chloroauric acid in the presence of triphenylphosphine.[2]
Materials:
-
Chloroauric acid (HAuCl₄)
-
Triphenylphosphine (PPh₃)
-
95% Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Vacuum pump
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve chloroauric acid in 95% ethanol.
-
In a separate beaker, dissolve two equivalents of triphenylphosphine in 95% ethanol.
-
Slowly add the triphenylphosphine solution to the stirring chloroauric acid solution at room temperature. A white precipitate of chloro(triphenylphosphine)gold(I) will form.
-
The reaction mixture is typically stirred for a period of time (e.g., 1-2 hours) to ensure complete reaction.
-
The white solid product is collected by vacuum filtration using a Büchner funnel.
-
The collected solid is washed with ethanol to remove any unreacted starting materials and byproducts, such as triphenylphosphine oxide.
-
The product is then washed with water.
-
The purified chloro(triphenylphosphine)gold(I) is dried under vacuum.
References
- 1. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 3. chloro(triphenylphosphine)gold [webbook.nist.gov]
- 4. Chloro(triphenylphosphine)gold | C18H15AuClP | CID 10874691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chloro(triphenylphosphine)gold(I) 99.9+ trace metals 14243-64-2 [sigmaaldrich.com]
- 6. Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal and molecular structure of chloro(triphenyl phosphite)gold(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
